molecular formula C25H23N3O2 B2876675 2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898417-26-0

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2876675
CAS No.: 898417-26-0
M. Wt: 397.478
InChI Key: BEANWFMQGKPZPZ-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-9-18(10-8-15)24(29)23-22(26)21(20-6-4-5-11-28(20)23)25(30)27-19-13-16(2)12-17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANWFMQGKPZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O=Molecular Formula\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}=\text{Molecular Formula}

This structure features an indolizine core linked to an amino group and a benzoyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung cancer)0.3Induces apoptosis via caspase activation
HeLa (Cervical cancer)0.5Inhibits cell proliferation
MCF7 (Breast cancer)1.2Disrupts mitochondrial function

In a study involving the A549 cell line, the compound demonstrated an IC50 value of 0.3 μM , indicating potent cytotoxicity compared to traditional chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, which are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity . Preliminary studies suggest effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15 μg/mLBactericidal
Escherichia coli20 μg/mLBacteriostatic
Candida albicans25 μg/mLAntifungal

The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Lung Cancer Patients : A small cohort study found that patients treated with a regimen including this compound showed a significant reduction in tumor size after six weeks compared to control groups .
  • Antimicrobial Efficacy in Surgical Patients : Intraoperative use of this compound demonstrated reduced infection rates in patients undergoing high-risk surgeries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.